

2-(Difluoromethoxy)aniline structure and molecular weight

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)aniline

Cat. No.: B1298309

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In-Depth Technical Guide: 2-(Difluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Difluoromethoxy)aniline**, a key building block in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable intermediate in drug discovery and development.

Core Compound Information

2-(Difluoromethoxy)aniline, with the CAS number 22236-04-0, is an aromatic amine featuring a difluoromethoxy substituent at the ortho position of the aniline ring. This structural motif is of particular interest to medicinal chemists.

Chemical Structure and Identifiers

The structure and key identifiers for **2-(Difluoromethoxy)aniline** are summarized below.

Identifier	Value
IUPAC Name	2-(difluoromethoxy)aniline
CAS Number	22236-04-0
Molecular Formula	C ₇ H ₇ F ₂ NO
Molecular Weight	159.13 g/mol
Canonical SMILES	<chem>C1=CC=C(C(=C1)N)OC(F)F</chem> [1]
InChI	InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 [1]
InChIKey	CGNAIUUCOVWLLL-UHFFFAOYSA-N [1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Difluoromethoxy)aniline** is provided in the table below.

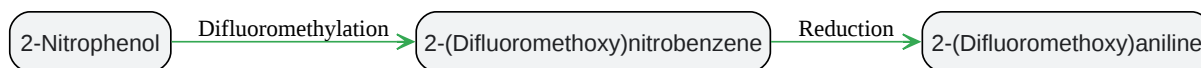
Property	Value
Appearance	Colorless liquid with a faint odor.
Boiling Point	205 °C (lit.) [2] [3]
Density	1.272 g/mL at 25 °C (lit.) [2] [3]
Refractive Index (n _{20/D})	1.505 (lit.) [2] [3]
Flash Point	93 °C (199.4 °F) - closed cup [2]
pKa	2.93 ± 0.10 (Predicted)

Synthesis and Experimental Protocols

The primary route for the synthesis of **2-(Difluoromethoxy)aniline** is the reduction of its nitro precursor, 2-(difluoromethoxy)nitrobenzene. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction using stannous chloride (SnCl₂) being common approaches.

Synthesis Workflow

The general synthetic pathway is illustrated in the diagram below.



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References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com